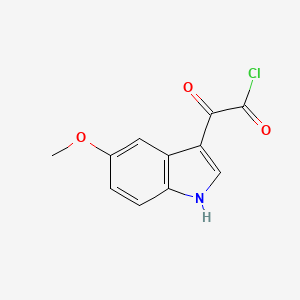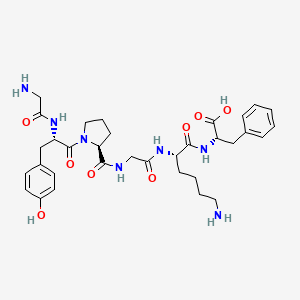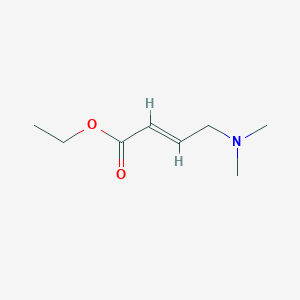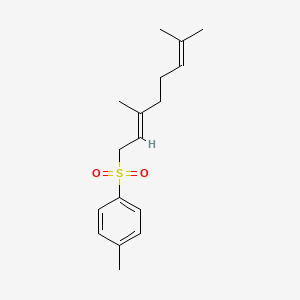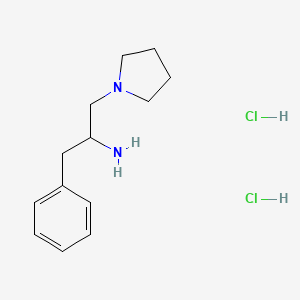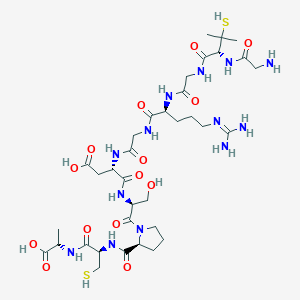
H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH
概要
説明
H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH is a cyclic peptide consisting of ten amino acids. This compound is known for its disulfide bond between Penicillamine (Pen) and Cysteine (Cys), which contributes to its stability and biological activity . It has been studied for its role in vascular wound response and its interaction with integrins, making it a valuable compound in biochemical and medical research .
科学的研究の応用
H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in cell adhesion and migration through its interaction with integrins.
Medicine: Explored for its potential in wound healing and tissue engineering due to its ability to promote cell adhesion and proliferation.
Industry: Utilized in the development of biomaterials and drug delivery systems
作用機序
Target of Action
The primary target of G-Pen-GRGDSPCA is the αvβ3 integrin , a cell surface receptor involved in cell adhesion and signaling . This integrin is expressed by smooth muscle cells in the arteriolar wall .
Mode of Action
G-Pen-GRGDSPCA interacts with the αvβ3 integrin, leading to vasodilation . The vasodilation is dependent on the interaction of the soluble cRGD sequence (cyclic RGD peptide) in G-Pen-GRGDSPCA with the αvβ3 integrin .
Biochemical Pathways
The interaction of G-Pen-GRGDSPCA with the αvβ3 integrin affects the vascular wound response pathway . This interaction leads to vasodilation, which is a key process in the regulation of blood flow and pressure .
Result of Action
The primary result of G-Pen-GRGDSPCA’s action is vasodilation when applied to isolated rat cremaster arterioles . This suggests that the compound could potentially be used in the treatment of conditions that would benefit from increased blood flow.
生化学分析
Biochemical Properties
G-Pen-GRGDSPCA plays a significant role in biochemical reactions. It has been observed to cause vasodilation when applied to isolated rat cremaster arterioles . This vasodilation is dependent on the interaction of the soluble cRGD sequence of G-Pen-GRGDSPCA with the αvβ3 integrin expressed by smooth muscle cells in the arteriolar wall .
Cellular Effects
The effects of G-Pen-GRGDSPCA on various types of cells and cellular processes are profound. It influences cell function by interacting with the αvβ3 integrin expressed by smooth muscle cells . This interaction leads to vasodilation, indicating an impact on cell signaling pathways .
Molecular Mechanism
The mechanism of action of G-Pen-GRGDSPCA at the molecular level involves its soluble cRGD sequence. This sequence interacts with the αvβ3 integrin expressed by smooth muscle cells . This interaction triggers a series of cellular responses, including vasodilation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection Steps: Protecting groups on the amino acids are removed using reagents like TFA.
Cyclization: The peptide is cyclized by forming a disulfide bond between Penicillamine and Cysteine under oxidative conditions.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Large-scale peptide synthesizers and high-performance liquid chromatography (HPLC) are used to purify the final product. The peptide is then lyophilized and stored under appropriate conditions to maintain its stability .
化学反応の分析
Types of Reactions
H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH undergoes various chemical reactions, including:
Oxidation: Formation of the disulfide bond between Penicillamine and Cysteine.
Reduction: Breaking of the disulfide bond using reducing agents like DTT or TCEP.
Substitution: Modifications at specific amino acid residues using reagents like NHS-esters.
Common Reagents and Conditions
Oxidation: Performed using mild oxidizing agents like iodine or air oxidation.
Reduction: Conducted using DTT or TCEP in aqueous buffers.
Substitution: Carried out using NHS-esters in the presence of a base like DIPEA.
Major Products Formed
Oxidation: Cyclic peptide with a disulfide bond.
Reduction: Linear peptide with free thiol groups.
Substitution: Modified peptide with functional groups attached to specific residues.
類似化合物との比較
Similar Compounds
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala): Another cyclic peptide with similar integrin-binding properties.
H-Cys-Arg-Gly-Asp-Phe-Pro-Ala-Ser-Ser-Cys-OH: A linear peptide with a different sequence but similar biological activity.
Uniqueness
H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH is unique due to its specific sequence and the presence of Penicillamine, which forms a stable disulfide bond with Cysteine. This structural feature enhances its stability and biological activity compared to other similar peptides .
特性
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59N13O14S2/c1-16(33(61)62)42-29(57)20(15-63)46-30(58)21-7-5-9-48(21)32(60)19(14-49)45-28(56)18(10-25(53)54)44-24(52)12-40-27(55)17(6-4-8-39-34(37)38)43-23(51)13-41-31(59)26(35(2,3)64)47-22(50)11-36/h16-21,26,49,63-64H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39)/t16-,17-,18-,19-,20-,21-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOMSJTGFXHJE-SFHRIDMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)(C)S)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)(C)S)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59N13O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638734.png)
![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B1638735.png)
![3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638736.png)
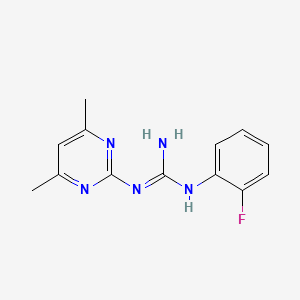
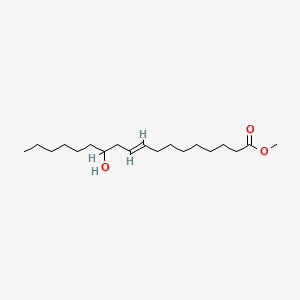
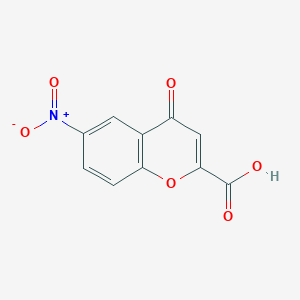
![7-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1638756.png)

